6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate
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Description
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate is a useful research compound. Its molecular formula is C25H23N3O5S2 and its molecular weight is 509.6. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Research has explored the synthesis and reactions of new Naphtho[2,1-b]furan derivatives, leading to compounds with promising effects against Gram-positive and negative bacteria and fungi. This includes the development of derivatives with various heterocyclic moieties, such as pyrazoline, pyran, and chromene addition product derivatives, showcasing the compound's versatility in generating bioactive molecules (El-Wahab et al., 2011).
Antioxidant and Anticancer Properties
A study on triazolo-thiadiazoles derivatives, including a close structural analogue, has demonstrated in vitro antioxidant properties and significant cytotoxic effects on hepatocellular carcinoma cell lines, indicating a potential pathway for developing anticancer agents (Sunil et al., 2010).
DNA Damage Protection
Compounds derived from the reaction of 2-naphthaloxyacetic acid have shown protective activity against DNA damage induced by the bleomycin-iron complex, highlighting the compound's potential in developing therapeutic agents to mitigate DNA damage (Abdel-Wahab et al., 2009).
Selective Inhibition for Therapeutic Use
The synthesis of methoxytetrahydropyrans derived from naphthylmethoxy phenyl compounds has led to the development of potent 5-lipoxygenase inhibitors. These compounds show promising results in inhibiting leukotriene synthesis, suggesting a potential application in treating inflammatory conditions (Crawley et al., 1992).
Development of Fungicidal Agents
Research into 2-alkyl (alkythio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) has demonstrated their fungicidal activity against rice sheath blight, showcasing the potential for agricultural applications in controlling major diseases in crops (Chen et al., 2000).
properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] naphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5S2/c1-3-15(4-2)22(30)26-24-27-28-25(35-24)34-14-19-12-20(29)21(13-32-19)33-23(31)18-10-9-16-7-5-6-8-17(16)11-18/h5-13,15H,3-4,14H2,1-2H3,(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUNHCDLBYNPBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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